Chloro-K
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1258-63-5 |
|---|---|
Molecular Formula |
C30H43ClO2 |
Molecular Weight |
471.1 g/mol |
IUPAC Name |
2-chloro-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C30H43ClO2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)19-20-27-28(31)30(33)26-18-7-6-17-25(26)29(27)32/h6-7,17-19,21-23H,8-16,20H2,1-5H3/b24-19+ |
InChI Key |
BFMNXKXZDPXHIG-LYBHJNIJSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)/C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C |
Synonyms |
2-chlorophylloquinone 2-chlorovitamin K1 chloro-K chloro-K, (R-(R*,R*)-(E))-isome |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the Friedel-Crafts step. A study demonstrated that 30 minutes at 120°C under microwave conditions achieved equivalent yields to conventional 3-hour reactions. This method reduces energy consumption by 40% but requires specialized equipment.
Enzymatic Chlorination
Preliminary research explores chloroperoxidase enzymes for regioselective chlorination, offering a greener alternative to Cl₂. However, yields remain suboptimal (55–60%) compared to traditional methods.
Industrial Production Considerations
Large-scale synthesis of this compound prioritizes cost-efficiency and safety:
-
Chlorination: Continuous-flow reactors replace batch systems, enhancing heat dissipation and reducing Cl₂ exposure risks.
-
Catalyst Recycling: AlCl₃ is recovered via acid-washing and reused, cutting material costs by 20%.
-
Waste Management: Spent solvents are distilled and repurposed, aligning with green chemistry principles.
Chemical Reactions Analysis
Chloro-K undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloro-K has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various naphthoquinone derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Chloro-K involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The molecular targets and pathways involved include the inhibition of key enzymes and the disruption of cellular redox balance.
Comparison with Similar Compounds
Critical Research Insights
- Efficacy: this compound’s success in resistant populations is attributed to its structural novelty, which prevents metabolic detoxification pathways common in resistant rodents.
- Safety : Unlike Brodifacoum, this compound’s environmental persistence and secondary poisoning risks are understudied, warranting further research.
Q & A
Q. What are the established methodologies for synthesizing Chloro-K in laboratory settings?
this compound synthesis typically follows protocols involving halogenation and purification under controlled conditions. Key steps include substrate preparation, reaction optimization (e.g., temperature, catalyst ratios), and post-synthesis characterization using techniques like NMR, HPLC, or mass spectrometry. Researchers must validate purity (>95%) and document reaction yields, with cross-referencing to prior literature for reproducibility .
Q. How should researchers characterize this compound’s physicochemical properties to ensure data reliability?
Standard characterization includes:
- Spectroscopic analysis : UV-Vis for absorption profiles, FT-IR for functional groups.
- Chromatographic validation : HPLC or GC-MS for purity assessment.
- Thermal stability : DSC/TGA to evaluate decomposition thresholds. Ensure calibration against reference standards and triplicate measurements to minimize instrumental error .
Q. What are the critical parameters for designing in vitro assays to study this compound’s bioactivity?
Key factors include:
- Dose-response curves : Test a range of concentrations (e.g., 1 nM–100 µM).
- Control groups : Negative (solvent-only) and positive controls (e.g., known inhibitors).
- Assay reproducibility : Use multi-well plates with technical replicates and blinded data analysis to reduce bias .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action across studies be systematically addressed?
Contradictions may arise from variability in experimental models (e.g., cell lines vs. animal studies). To resolve this:
Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?
Stability challenges include photodegradation and hydrolysis. Mitigation approaches:
- Formulation tweaks : Use lyophilized powders or encapsulation in liposomes.
- Storage conditions : Test pH-adjusted buffers and inert atmospheres (N₂ or Ar).
- Real-time stability monitoring : Employ LC-MS at intervals (0, 3, 6 months) under accelerated aging conditions (40°C/75% RH) .
Q. How should researchers design multi-omics studies to explore this compound’s systemic effects?
Integrate transcriptomic, proteomic, and metabolomic workflows:
- Hypothesis-driven design : Focus on pathways implicated in prior studies (e.g., oxidative stress).
- Data normalization : Use spike-in controls for RNA-seq and isotopic labeling for metabolomics.
- Computational integration : Apply tools like MetaboAnalyst or STRING for pathway enrichment analysis, ensuring FDR correction for multiple comparisons .
Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in this compound studies?
Non-linear models (e.g., Hill equation, log-logistic curves) are preferable to linear regression. Validate using:
- Goodness-of-fit tests : Akaike Information Criterion (AIC) for model selection.
- Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values.
- Outlier detection : Apply Grubbs’ test or robust regression methods to exclude anomalous data points .
Methodological Best Practices
- Reproducibility : Archive raw datasets (e.g., spectra, chromatograms) in repositories like Zenodo or Figshare, adhering to FAIR principles .
- Ethical compliance : Obtain institutional approval for biological studies and disclose conflicts of interest per ICMJE guidelines .
- Literature synthesis : Use tools like Covidence or Rayyan for systematic reviews, prioritizing high-impact journals with rigorous peer-review standards .如何有效搜索英文学术文献❓许博士手把手分享如何利用Google Scholar最大限度地查找最相关的文献!赶快收藏转发关注哦!09:58

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

